Tetrahydrofuran-3-ylacetyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

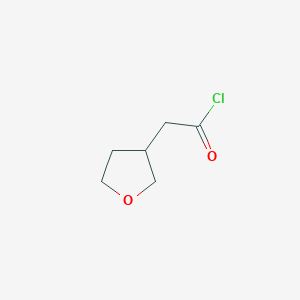

Tetrahydrofuran-3-ylacetyl chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is used primarily in research and development, particularly in the synthesis of various organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The process can be summarized as follows:

Reactants: Tetrahydrofuran and acetyl chloride.

Catalyst: Anhydrous aluminum chloride or another Lewis acid.

Conditions: Anhydrous environment, typically at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反应分析

Acylation Reactions with Amines

THF-3-ylacetyl chloride reacts readily with primary and secondary amines to form amides. For example:

General Protocol :

-

Reactants : THF-3-ylacetyl chloride (1.2 eq), amine (1 eq), dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

-

Conditions : Stirred at 0–25°C for 2–6 hours, often in the presence of a base (e.g., triethylamine, NaHCO₃) to neutralize HCl byproduct .

-

Yield : Typically 75–90%, depending on steric hindrance.

Mechanism :

-

Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

-

Departure of the chloride ion, forming the amide bond.

Example :

Reaction with 2-aminopyridine produces N-(pyridin-2-yl)tetrahydrofuran-3-ylacetamide , characterized by NMR and LC-MS .

Esterification with Alcohols

THF-3-ylacetyl chloride undergoes esterification with alcohols under mild conditions:

Procedure :

-

Reactants : Alcohol (1 eq), THF-3-ylacetyl chloride (1.1 eq), pyridine (1.5 eq) in anhydrous DCM.

-

Conditions : 0°C to room temperature, 1–3 hours.

-

Yield : 80–95% for primary alcohols; lower for hindered alcohols .

Key Applications :

-

Synthesis of prodrugs by esterifying hydroxyl-containing pharmaceuticals.

Friedel-Crafts Acylation

THF-3-ylacetyl chloride participates in Friedel-Crafts reactions with aromatic rings:

Protocol :

-

Catalyst : AlCl₃ or FeCl₃ (1.1 eq).

-

Solvent : Nitromethane or DCM.

-

Conditions : 0–25°C, 4–12 hours.

Mechanistic Insight :

-

Lewis acid coordination activates the acyl chloride, facilitating electrophilic aromatic substitution.

Reduction to Alcohols

THF-3-ylacetyl chloride can be reduced to tetrahydrofuran-3-yl ethanol using lithium aluminum hydride (LiAlH₄):

Procedure :

Safety Note :

-

Exothermic reaction requires controlled addition and inert atmosphere.

Grignard and Organozinc Reactions

THF-3-ylacetyl chloride reacts with Grignard reagents or organozinc compounds to form ketones:

Example Reaction :

-

Reactants : THF-3-ylacetyl chloride (1 eq), MeMgBr (2 eq) in THF.

-

Conditions : −78°C to 0°C, 1 hour.

-

Product : 3-(Tetrahydrofuran-3-yl)propan-2-one (yield: 65–75%) .

Key Limitation :

-

Over-addition of Grignard reagents may lead to tertiary alcohol formation.

Ring-Opening Reactions

Under acidic or oxidative conditions, the tetrahydrofuran ring may undergo cleavage:

Oxidative Ring-Opening :

科学研究应用

Applications in Organic Synthesis

Tetrahydrofuran-3-ylacetyl chloride is primarily employed as an intermediate in the synthesis of various chemical compounds:

- Synthesis of Chiral Compounds : Its chiral selectivity makes it ideal for producing optically active substances used in pharmaceuticals.

- Formation of Imines : The compound readily reacts with amines to form imines, which are versatile intermediates for further transformations into complex molecules.

Pharmaceutical Applications

The compound has garnered attention for its potential applications in drug development:

- Anticancer Activity : Research indicates that derivatives of tetrahydrofuran structures exhibit cytotoxic properties against various cancer cell lines. This suggests a pathway for developing new cancer therapies.

- Antimicrobial Properties : Some derivatives have shown antimicrobial and antifungal activities, indicating their potential use in treating infections.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of tetrahydrofuran derivatives on cancer cell lines. Results demonstrated that specific derivatives significantly reduced cell viability, suggesting their potential as lead compounds in cancer therapy development.

This compound and its derivatives interact with biological molecules, influencing various pathways relevant to drug design:

- Enzyme Interaction : Studies have shown that these compounds can interact with enzymes and receptors, potentially modulating biological pathways.

- Therapeutic Potential : Understanding these interactions is crucial for assessing their efficacy and safety profiles in drug development.

作用机制

The mechanism of action of tetrahydrofuran-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Similar Compounds

Tetrahydrofuran-2-ylacetyl chloride: Similar structure but with the acyl chloride group at the 2-position.

Furan-3-ylacetyl chloride: Contains a furan ring instead of a tetrahydrofuran ring.

Tetrahydrofuran-3-ylacetic acid: The hydrolyzed form of tetrahydrofuran-3-ylacetyl chloride.

Uniqueness

This compound is unique due to its specific reactivity and the presence of both an acyl chloride group and a tetrahydrofuran ring. This combination allows for versatile applications in organic synthesis and research.

生物活性

Tetrahydrofuran-3-ylacetyl chloride (THF-3-AC) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from tetrahydrofuran (THF), a cyclic ether known for its solvent properties. The modification of THF to include an acetyl chloride group enhances its reactivity and potential biological interactions. The structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that THF-3-AC exhibits various biological activities primarily due to its ability to interact with cellular components:

- Antimicrobial Activity :

- Antitumor Potential :

-

Metabolic Pathways :

- The degradation pathways of THF and its derivatives have been studied extensively. For example, the initial oxidation of THF leads to the formation of 2-hydroxytetrahydrofuran, which is further metabolized through various enzymatic reactions in microbial systems . Understanding these pathways is crucial for assessing the environmental impact and potential therapeutic uses of THF derivatives.

Toxicity Studies

Toxicological assessments are critical for evaluating the safety profile of THF-3-AC:

-

Carcinogenicity :

- Long-term exposure studies in animal models have indicated that tetrahydrofuran can lead to increased incidences of liver tumors in rodents when exposed to high concentrations over extended periods . These findings raise concerns about the carcinogenic potential of related compounds, including THF-3-AC.

- Acute Toxicity :

Table 1: Summary of Biological Activities and Toxicity Findings

属性

IUPAC Name |

2-(oxolan-3-yl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFMRVSWUCYNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。